5'-bromo-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
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Overview
Description
5’-Bromo-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-bromo-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the beta-carboline core: This can be achieved through Pictet-Spengler condensation of tryptamine with an aldehyde.
Introduction of the spiro center: This involves cyclization reactions that form the spiro linkage between the beta-carboline and indole moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the 5’ position.
Scientific Research Applications
5’-Bromo-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 5’-bromo-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-propyl-benzimidazole
- 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside
Uniqueness
Compared to similar compounds, 5’-bromo-1’-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one stands out due to its spiro structure, which imparts unique steric and electronic properties. These properties can influence its biological activity and make it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C23H24BrN3O |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
5'-bromo-1'-(3-methylbutyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C23H24BrN3O/c1-14(2)10-12-27-20-8-7-15(24)13-18(20)23(22(27)28)21-17(9-11-25-23)16-5-3-4-6-19(16)26-21/h3-8,13-14,25-26H,9-12H2,1-2H3 |
InChI Key |
YXAHXKHOVJKSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)Br)C3(C1=O)C4=C(CCN3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
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